(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate
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Overview
Description
®-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[45]decane-2,3,8-tricarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate typically involves multi-step organic reactions. The starting materials often include benzylamine, tert-butyl acrylate, and ethyl diazoacetate. The key steps in the synthesis include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving the diazo compound and the acrylate.
Introduction of the benzyl group: This step involves a nucleophilic substitution reaction where benzylamine is introduced.
Esterification: The final step involves esterification to introduce the carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, ®-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart desirable characteristics such as stability and rigidity.
Mechanism of Action
The mechanism of action of ®-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
- tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
Uniqueness
®-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate is unique due to its specific combination of functional groups and its spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H34N2O6 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-O-benzyl 8-O-tert-butyl 3-O-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate |
InChI |
InChI=1S/C24H34N2O6/c1-5-30-20(27)19-15-24(11-13-25(14-12-24)21(28)32-23(2,3)4)17-26(19)22(29)31-16-18-9-7-6-8-10-18/h6-10,19H,5,11-17H2,1-4H3/t19-/m1/s1 |
InChI Key |
BCBIQMHQHLQBRY-LJQANCHMSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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